4-(5-Bromo-2-nitro-phenoxy)-tetrahydro-pyran
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Overview
Description
4-(5-Bromo-2-nitro-phenoxy)-tetrahydro-pyran is an organic compound characterized by the presence of a bromine atom, a nitro group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-nitro-phenoxy)-tetrahydro-pyran typically involves the following steps:
Nitration: The starting material, 5-bromo-2-nitrophenol, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Etherification: The nitrated product is then reacted with tetrahydropyran under basic conditions to form the ether linkage. Common bases used in this step include sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-nitro-phenoxy)-tetrahydro-pyran can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium azide for azide substitution, sodium thiolate for thiol substitution, and sodium alkoxide for ether formation.
Major Products
Reduction: 4-(5-Amino-2-nitro-phenoxy)-tetrahydro-pyran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Bromo-2-nitro-phenoxy)-tetrahydro-pyran has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-nitro-phenoxy)-tetrahydro-pyran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding or be substituted by other functional groups.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-2-nitrophenoxy)nicotinic acid : This compound shares the bromine and nitro substituents but differs in the presence of a nicotinic acid moiety instead of a tetrahydropyran ring.
- 4-(5-Bromo-2-nitro-phenoxy)-tetrahydro-furan : Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
Uniqueness
4-(5-Bromo-2-nitro-phenoxy)-tetrahydro-pyran is unique due to the combination of its functional groups and the tetrahydropyran ring, which can influence its chemical reactivity and potential applications. The presence of both bromine and nitro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(5-bromo-2-nitrophenoxy)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c12-8-1-2-10(13(14)15)11(7-8)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYDRPFDXFGBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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